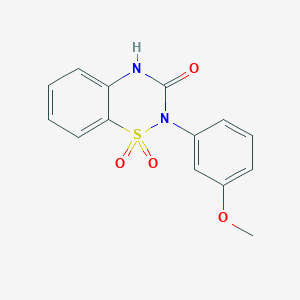

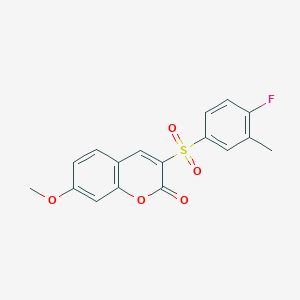

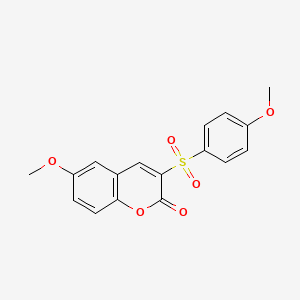

3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, which might be structurally similar to the compound you mentioned, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are often found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

Indole Synthesis

Indoles are essential building blocks in natural products, pharmaceuticals, and materials. The compound can serve as a precursor for indole synthesis. Specifically, it can undergo Fischer indolization followed by N-alkylation to yield 1,2,3-trisubstituted indoles . These indoles are valuable scaffolds in drug discovery and other chemical applications.

Antioxidant Activity

Researchers have explored derivatives of this compound for their antioxidant properties. For instance, (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-substituted thiosemicarbazides, derived from a similar structure, exhibited potent antioxidant activities . Investigating the antioxidant potential of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one could be worthwhile.

Carbohydrate Detection

3-Methyl-1-phenyl-2-pyrazolin-5-one (a related compound) has been used as a reagent for detecting reducing carbohydrates by ESI/MALDI-MS . Considering the structural similarity, it’s possible that our compound may also have applications in carbohydrate analysis.

Mechanism of Action

Target of Action

The primary targets of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one are currently unknown. The compound is structurally similar to indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

1,2-dihydropyrazin-2-one derivatives, which have two aminoalkyl groups at the positions 3 and 6, were found to be efficient tools for the construction of potent, selective and long-acting opioid mimetics . This suggests that 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one may also interact with opioid receptors and affect related biochemical pathways.

Result of Action

Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

3-methoxy-1-phenylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-11(14)13(8-7-12-10)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCOLWKLKVNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN(C1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1-phenyl-1,2-dihydropyrazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)

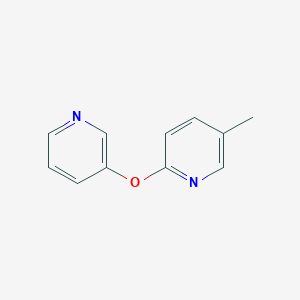

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)

![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)

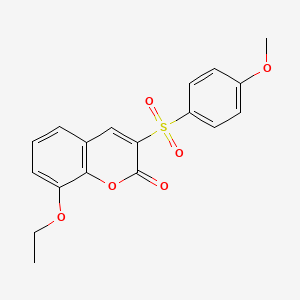

![ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate](/img/structure/B6508878.png)

![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)